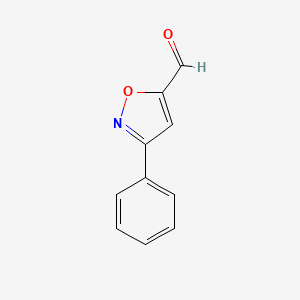

3-Phenylisoxazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXMDUKWIYIKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463657 | |

| Record name | 3-PHENYLISOXAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72418-40-7 | |

| Record name | 3-PHENYLISOXAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Phenylisoxazole-5-carbaldehyde: Strategies, Mechanisms, and Protocols

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-phenylisoxazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, and the presence of a reactive carbaldehyde moiety at the 5-position offers a versatile handle for further molecular elaboration. This document explores two primary synthetic strategies: a linear approach involving the construction of the isoxazole ring followed by functional group manipulation, and a convergent approach utilizing the direct formylation of a pre-formed 3-phenylisoxazole core. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient synthesis of this valuable intermediate.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique electronic properties of the isoxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of novel drug candidates. This compound, in particular, serves as a crucial intermediate, allowing for the introduction of various pharmacophores through reactions of the aldehyde group, such as reductive amination, Wittig reactions, and condensations.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached through two principal routes, each with its own set of advantages and considerations.

Strategy A: Linear Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Oxidation

This classical and robust approach involves the initial construction of a 3-phenylisoxazole ring bearing a precursor functional group at the 5-position, which is then converted to the desired aldehyde. The cornerstone of this strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1]

Strategy B: Convergent Synthesis via Vilsmeier-Haack Formylation

A more direct, though potentially more challenging, approach is the direct introduction of the formyl group onto a pre-synthesized 3-phenylisoxazole core. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic systems.[2][3]

In-Depth Analysis of Synthetic Route A: Cycloaddition and Oxidation

This linear sequence offers excellent control over regioselectivity and is often the more reliable method for accessing the target compound.

Step 1: Synthesis of 3-Phenyl-5-hydroxymethylisoxazole via 1,3-Dipolar Cycloaddition

The key transformation in this step is the 1,3-dipolar cycloaddition of benzonitrile oxide with a suitable three-carbon dipolarophile, such as propargyl alcohol. Benzonitrile oxide is a reactive intermediate and is typically generated in situ to avoid its dimerization to a furoxan.[4] A common method for its generation is the dehydrohalogenation of benzohydroximoyl chloride, which is itself prepared from benzaldehyde oxime.

Mechanism:

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The benzonitrile oxide (the 1,3-dipole) reacts with the carbon-carbon triple bond of propargyl alcohol (the dipolarophile) to form the five-membered isoxazole ring. The regioselectivity of the cycloaddition is governed by both steric and electronic factors, with the phenyl group of the nitrile oxide and the hydroxymethyl group of the alkyne dictating the formation of the desired 3,5-disubstituted isoxazole.

Figure 1: General workflow for the synthesis of 3-phenyl-5-hydroxymethylisoxazole.

Experimental Protocol: Synthesis of 3-Phenyl-5-hydroxymethylisoxazole

-

Preparation of Benzohydroximoyl Chloride: To a stirred solution of benzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude benzohydroximoyl chloride, which is often used in the next step without further purification.

-

1,3-Dipolar Cycloaddition: To a solution of the crude benzohydroximoyl chloride (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et3N) (1.1 eq) dropwise at 0 °C. The triethylamine serves to generate the benzonitrile oxide in situ. Allow the reaction to stir at room temperature overnight. After completion (monitored by TLC), wash the reaction mixture with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 3-phenyl-5-hydroxymethylisoxazole.

Step 2: Oxidation of 3-Phenyl-5-hydroxymethylisoxazole to this compound

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided. Several mild oxidizing agents are suitable for this transformation, with Dess-Martin periodinane (DMP) and pyridinium chlorochromate (PCC) being common choices.

Mechanism (Dess-Martin Oxidation):

The Dess-Martin periodinane is a hypervalent iodine compound that facilitates the oxidation of alcohols under mild conditions. The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane, followed by an intramolecular elimination of acetic acid and the reduced iodine species, yielding the aldehyde.

Figure 2: Experimental workflow for the oxidation step.

Experimental Protocol: Oxidation using Dess-Martin Periodinane

-

To a solution of 3-phenyl-5-hydroxymethylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

In-Depth Analysis of Synthetic Route B: Vilsmeier-Haack Formylation

This convergent approach offers the potential for a more streamlined synthesis, provided the formylation of the 3-phenylisoxazole core is efficient and regioselective.

Step 1: Synthesis of 3-Phenylisoxazole

The starting material for this route, 3-phenylisoxazole, can be synthesized through several methods. A common approach is the reaction of a β-diketone equivalent with hydroxylamine. For instance, the condensation of benzoylacetaldehyde or its enol ether with hydroxylamine will yield the desired product. An alternative is the cycloaddition of benzonitrile oxide with acetylene.

Experimental Protocol: Synthesis of 3-Phenylisoxazole from Acetophenone

-

Formation of the Chalcone: A mixture of acetophenone (1.0 eq) and a suitable orthoformate ester (e.g., triethyl orthoformate) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) is heated to generate the corresponding enol ether.

-

Cyclization with Hydroxylamine: The crude enol ether is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a protic solvent like ethanol. The reaction mixture is typically heated at reflux. Upon cooling, the 3-phenylisoxazole product often precipitates and can be collected by filtration, or it can be extracted and purified by chromatography or recrystallization.

Step 2: Vilsmeier-Haack Formylation of 3-Phenylisoxazole

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF), is a potent electrophile used to introduce a formyl group onto activated aromatic rings.[2][3][5] The success of this reaction on 3-phenylisoxazole depends on the electron density of the isoxazole ring. The phenyl group at the 3-position is electron-withdrawing, which may deactivate the ring towards electrophilic substitution. However, the heteroatoms in the ring can influence the electron distribution and direct the substitution. For isoxazoles, electrophilic attack is generally favored at the C4 position. However, in this case, the desired product is the 5-carbaldehyde. While less common, substitution at C5 can occur under certain conditions or with specific substitution patterns.

Mechanism:

The Vilsmeier reagent, a chloroiminium ion, is generated from the reaction of POCl3 and DMF. This electrophile then attacks the isoxazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.

Figure 3: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

-

To a flask containing anhydrous DMF at 0 °C, add POCl3 dropwise with stirring under an inert atmosphere. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 3-phenylisoxazole in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-100 °C for several hours. The reaction progress should be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound. Note: The regioselectivity of this reaction may yield a mixture of isomers, which would require careful separation.

Comparative Analysis and Data Summary

| Feature | Strategy A: Cycloaddition & Oxidation | Strategy B: Vilsmeier-Haack Formylation |

| Overall Yield | Generally moderate to good, dependent on the efficiency of both steps. | Can be variable; potentially lower yields due to ring deactivation. |

| Regioselectivity | Excellent control, reliably yields the 5-substituted product. | May produce a mixture of 4- and 5-formylated isomers, requiring separation. |

| Scalability | Both steps are generally scalable. | The Vilsmeier-Haack reaction can be scaled, but purification of isomers may be challenging. |

| Reagent Toxicity | Dess-Martin periodinane is a mild oxidant; NCS is a corrosive solid. | POCl3 is highly corrosive and reacts violently with water. |

| Number of Steps | Typically 2-3 steps from commercially available starting materials. | Can be a 2-step process from simple precursors. |

Conclusion and Future Perspectives

Both synthetic strategies presented in this guide offer viable pathways to this compound. The choice of route will depend on the specific requirements of the researcher, including the desired scale, available starting materials, and purification capabilities. The linear approach via 1,3-dipolar cycloaddition and subsequent oxidation (Strategy A) is often favored for its high regioselectivity and reliability, making it ideal for the unambiguous synthesis of the target compound. The Vilsmeier-Haack formylation (Strategy B) presents a more convergent and potentially shorter route, though it may be complicated by issues of regioselectivity and the handling of hazardous reagents.

Future research in this area may focus on the development of more efficient and greener catalytic methods for both the cycloaddition and oxidation steps in Strategy A. For Strategy B, further investigation into directing groups or alternative formylating agents could improve the regioselectivity of the Vilsmeier-Haack reaction on the isoxazole nucleus. The continued development of robust synthetic methods for valuable intermediates like this compound will undoubtedly accelerate the discovery of new and improved isoxazole-based therapeutics.

References

-

Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. (n.d.). Retrieved from [Link]

- Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.

- Landor, S. R., Landor, P. D., & Kalli, M. (1973). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 2921-2926.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Onda, K., et al. (1988). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 52(7), 1831-1837.

-

Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide. (n.d.). ResearchGate. Retrieved from [Link]

- Dhar, M. L., & Basu, U. P. (1956). 4-carboxylic Acids. Journal of the American Chemical Society, 78(18), 4730-4732.

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Molecules, 28(15), 5821.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Kumar, A., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4).

- Odinokov, A. V., Plekhovich, S. D., & Budruev, A. V. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Russian Chemical Bulletin, 68(6), 1298-1300.

-

1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

The dess-martin periodinane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Bode, J. W. (2019). OC II (FS 2019). ETH Zurich.

- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2021). RSC Advances, 11(35), 21543-21554.

- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry, 7, 659.

- Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. (2010). Organic Process Research & Development, 14(4), 849-858.

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.

- Langille, N. F., Dakin, L. A., & Panek, J. S. (2003). A Mild, Chemoselective Protocol for the Removal of Thioketals and Thioacetals Mediated by Dess-Martin Periodinane. Organic Letters, 5(4), 575-578.

-

Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]

- Kumar, A., et al. (2014). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 12(35), 6886-6889.

- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.

Sources

3-Phenylisoxazole-5-carbaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-Phenylisoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No: 72418-40-7), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will dissect its structural architecture through a synthesis of spectroscopic and crystallographic data, elucidate common synthetic pathways, and explore its reactivity. This document is intended for researchers, scientists, and drug development professionals who leverage complex heterocyclic scaffolds to engineer novel chemical entities.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in chemical sciences.[1] Its unique electronic properties and the inherent reactivity of the N-O bond make it a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active agents with analgesic, anti-inflammatory, antibacterial, and antiviral properties.[1] The stability of the isoxazole ring allows for extensive functionalization, while its capacity for controlled ring-cleavage under specific reductive or basic conditions provides access to valuable difunctionalized intermediates like 1,3-dicarbonyls and γ-amino alcohols.[1]

This compound is a prime exemplar of a functionalized isoxazole. It serves not as an end-product but as a versatile synthetic intermediate, where the aldehyde group provides a reactive handle for constructing more complex molecular architectures.[2][3] Understanding its precise molecular structure is therefore paramount for predicting its reactivity and designing rational synthetic strategies.

Core Molecular Architecture and Physicochemical Properties

The fundamental identity of this compound is defined by its constituent parts: a phenyl group at the 3-position, the core isoxazole heterocycle, and a carbaldehyde functional group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | [4][5] |

| Molecular Weight | 173.17 g/mol | [4][5] |

| CAS Number | 72418-40-7 | [4] |

| Physical Form | Solid | [4][5] |

| Melting Point | 73-77 °C | [4][5] |

| SMILES | O=Cc1cc(no1)-c2ccccc2 | [4][5] |

| InChI Key | SZXMDUKWIYIKKS-UHFFFAOYSA-N | [4][5] |

The planarity of the molecule is a key structural feature. Crystallographic studies on closely related phenylisoxazole derivatives reveal that the phenyl and isoxazole rings are often nearly coplanar.[6][7] This planarity influences the molecule's packing in the solid state and can affect its interaction with biological targets.

Definitive Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the this compound structure relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While a dedicated spectrum for this specific compound is not publicly available, we can reliably predict the key resonances based on extensive data from analogous structures.[2][6][8]

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehydic proton is the most distinct, appearing as a singlet significantly downfield (δ ≈ 9.9-10.1 ppm) due to the deshielding effect of the carbonyl group. The lone proton on the isoxazole ring (at C4) would appear as a sharp singlet, typically in the δ 7.0-7.5 ppm region.[9] The five protons of the phenyl group would produce a complex multiplet pattern in the aromatic region (δ ≈ 7.4-8.0 ppm).

-

¹³C NMR: The carbon spectrum provides a count of unique carbon environments. The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 180-195 ppm.[10] The carbons of the isoxazole and phenyl rings would resonate in the δ 110-170 ppm range.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aldehyde (-CHO) | 9.9 – 10.1 (s) | 180 – 195 | Highly deshielded by electronegative oxygen. |

| Isoxazole H4 | 7.0 – 7.5 (s) | ~100-110 | Aromatic proton on an electron-deficient ring. |

| Phenyl (Ar-H) | 7.4 – 8.0 (m) | 125 – 135 | Standard aromatic region. |

| Isoxazole C3, C5 | N/A | 160 – 175 | Carbons attached to heteroatoms in an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by a very strong, sharp absorption band between 1690-1715 cm⁻¹ , which is unequivocally indicative of the C=O stretch of an aromatic aldehyde.[2][3] Other key bands would include C=N stretching from the isoxazole ring (≈1500-1600 cm⁻¹) and aromatic C=C stretching vibrations (≈1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's stability and fragmentation pathways. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₇NO₂ by yielding a molecular ion peak ([M]+) at an m/z value of 173.0477.[2][4] Common fragmentation pathways would likely involve the initial loss of the formyl radical (•CHO) or carbon monoxide (CO), followed by the characteristic cleavage of the weak N-O bond in the isoxazole ring.[1]

Synthesis and Chemical Reactivity

The construction of the 3-phenylisoxazole core is typically achieved through established heterocyclic chemistry protocols. One of the most robust methods is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.[1][11][12] Alternatively, the reaction of hydroxylamine with a 1,3-dicarbonyl precursor is a widely used approach.[1]

The true synthetic value of this molecule lies in the reactivity of its aldehyde group. This functionality serves as a versatile electrophilic site for a host of transformations, making it a critical building block for creating libraries of derivatives.

As illustrated, the aldehyde can be readily converted into:

-

Hydrazones: Condensation with hydrazine derivatives is a common strategy to produce compounds with potent biological activities, including antitubercular properties.[2][3][13]

-

Carboxylic Acids: Oxidation of the aldehyde furnishes the corresponding 3-phenylisoxazole-5-carboxylic acid, another valuable intermediate used in developing enzyme inhibitors.[14][15]

-

Alcohols: Reduction provides access to the primary alcohol, which can be used in ester or ether synthesis.

-

Imines (Schiff bases): Reaction with primary amines opens pathways to a vast range of substituted derivatives.

Conclusion and Future Outlook

This compound is a structurally well-defined and synthetically valuable molecule. Its architecture, confirmed by a suite of spectroscopic methods, features a near-planar arrangement of a phenyl ring and an aromatic isoxazole core, functionalized with a highly reactive aldehyde group. This combination of a stable, drug-like scaffold and a versatile chemical handle makes it an indispensable tool for medicinal chemists and materials scientists. Its continued use as a foundational building block is expected to fuel the discovery of novel therapeutics and functional materials, underscoring the critical importance of understanding its core molecular structure.

References

-

A. M. S. Silva, V. L. M. Silva, T. M. V. D. Pinho e Melo, "Recent Advances on the Synthesis and Reactivity of Isoxazoles," University of Aveiro, 2005. [Online]. Available: [Link]

-

J. E. T. T. Tello et al., "Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity," Journal of Chemistry, vol. 2022, Article ID 4850325, 2022. [Online]. Available: [Link]

-

PubChem, "3-Phenylisoxazole-5-carboxylic Acid," National Center for Biotechnology Information, 2024. [Online]. Available: [Link]

-

S. K. Guchhait, "The synthetic and therapeutic expedition of isoxazole and its analogs," Bioorganic Chemistry, vol. 10, 2016. [Online]. Available: [Link]

-

J. E. T. T. Tello et al., "Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity," Repositorio Institucional ULima, 2021. [Online]. Available: [Link]

-

J. E. T. T. Tello et al., "Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies," Journal of Chemistry, vol. 2020, Article ID 8872653, 2020. [Online]. Available: [Link]

-

PubChem, "3-Phenylisoxazole," National Center for Biotechnology Information, 2024. [Online]. Available: [Link]

-

A. Shaik, S. Kirubakaran, V. Thiruvenkatam, "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate," IUCrData, vol. 2, no. 4, x170312, 2017. [Online]. Available: [Link]

-

A. Shaik, S. Kirubakaran, V. Thiruvenkatam, "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate," Acta Crystallographica Section E, vol. 73, pt. 4, pp. 531-534, 2017. [Online]. Available: [Link]

-

G. A. Bon, F. Forte, G. B. Giovenzana, "Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones," Organic & Biomolecular Chemistry, vol. 21, no. 36, pp. 7411-7432, 2023. [Online]. Available: [Link]

-

G. A. Bon, F. Forte, G. B. Giovenzana, "Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones," The Royal Society of Chemistry, 2023. [Online]. Available: [Link]

-

G. A. Bon, F. Forte, G. B. Giovenzana, "Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones," ResearchGate, 2023. [Online]. Available: [Link]

-

Royal Society of Chemistry, "Electronic Supplementary Information," RSC Publishing, 2024. [Online]. Available: [Link]

-

N/A, "The Crystal Structure of a Trisisoxazole Compound," ElectronicsAndBooks, N/A. [Online]. Available: [Link]

-

J. E. T. T. Tello et al., "Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies," Scite.ai, 2020. [Online]. Available: [Link]

-

Y. Wang et al., "Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition," RSC Advances, vol. 11, no. 53, pp. 33519-33525, 2021. [Online]. Available: [Link]

-

N/A, "Supporting Information," N/A, N/A. [Online]. Available: [Link]

-

Research Scientific, "3-PHENYLISOXAZOLE-5-CARBOXALDEHYDE," Research Scientific, 2024. [Online]. Available: [Link]

-

S. Wang et al., "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors," European Journal of Medicinal Chemistry, vol. 45, no. 6, pp. 2663-2670, 2010. [Online]. Available: [Link]

-

PubChemLite, "5-phenylisoxazole-3-carboxaldehyde (C10H7NO2)," University of Luxembourg, 2025. [Online]. Available: [Link]

-

M. G. Dekamin, M. Eslami, "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose," MDPI, 2018. [Online]. Available: [Link]

-

J. E. T. T. Tello et al., "Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity," Alicia Concytec, 2021. [Online]. Available: [Link]

-

Y. Liu et al., "Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors," PLOS ONE, vol. 19, no. 11, e0312108, 2024. [Online]. Available: [Link]

-

E. V. Styngach et al., "Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis," MDPI, vol. 28, no. 10, 4215, 2023. [Online]. Available: [Link]

-

J. E. T. T. Tello et al., "Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity," CRIS Ulima, 2024. [Online]. Available: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Phenylisoxazole-5-carboxaldehyde 97 72418-40-7 [sigmaaldrich.com]

- 5. 3-苯基异噁唑-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]

- 14. 3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Phenylisoxazole-5-carbaldehyde: A Technical Guide for Researchers

Introduction to 3-Phenylisoxazole-5-carbaldehyde

This compound is a heterocyclic aldehyde with a molecular formula of C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol .[1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for the elaboration of more complex molecules, making this compound a valuable intermediate in drug discovery and organic synthesis.[2][3][4][5] Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity in these applications.

Below is the chemical structure of this compound:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of derivatives, the following sections outline the expected ¹H and ¹³C NMR spectral characteristics of this compound.

¹H NMR Spectroscopy

Experimental Protocol (Typical):

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H |

| Isoxazole-H4 | 7.0 - 7.2 | Singlet (s) | 1H |

| Phenyl-H (ortho) | 7.8 - 8.0 | Multiplet (m) | 2H |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H |

Interpretation:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm.

-

Isoxazole Proton: The single proton on the isoxazole ring (H4) is anticipated to resonate as a singlet between δ 7.0 and 7.2 ppm. Its precise chemical shift can be influenced by the solvent.

-

Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (δ 7.4-8.0 ppm). The two ortho-protons are generally the most deshielded due to their proximity to the isoxazole ring and will likely appear as a multiplet further downfield. The meta- and para-protons are expected to resonate as a more complex multiplet at a slightly higher field.

¹³C NMR Spectroscopy

Experimental Protocol (Typical):

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to singlets for each unique carbon.

-

Process and reference the spectrum, usually to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Isoxazole C5 | 170 - 175 |

| Isoxazole C3 | 160 - 165 |

| Phenyl C (ipso) | 128 - 132 |

| Phenyl C (ortho, meta, para) | 125 - 135 |

| Isoxazole C4 | 100 - 105 |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and is expected to appear significantly downfield, in the range of δ 185-195 ppm.

-

Isoxazole Carbons: The carbons of the isoxazole ring are expected at characteristic chemical shifts. C5, being adjacent to the aldehyde, will be downfield (δ 170-175 ppm). C3, attached to the phenyl group, will also be in the downfield region (δ 160-165 ppm). C4 is anticipated to be the most upfield of the isoxazole carbons (δ 100-105 ppm).

-

Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (δ 125-135 ppm). The ipso-carbon (attached to the isoxazole ring) may be difficult to observe due to quaternization and longer relaxation times.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (Typical):

-

For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Place a small amount of the solid sample on the ATR crystal or mix with KBr and press into a pellet.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected IR Data:

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aldehyde C-H stretch | 2850 - 2800 and 2750 - 2700 | Medium, often two bands |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C=C and C=N stretches | 1600 - 1450 | Medium to Strong |

| Isoxazole ring vibrations | 1500 - 1300 | Medium |

| Aromatic C-H bend | 900 - 675 | Strong |

Interpretation:

-

Aldehyde Group: The most diagnostic peaks for the aldehyde functionality are the strong C=O stretching absorption around 1700 cm⁻¹ and the two medium C-H stretching bands near 2820 and 2720 cm⁻¹. The latter are particularly useful as few other functional groups absorb in this region.

-

Aromatic and Heteroaromatic Rings: The presence of the phenyl and isoxazole rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Typical):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

-

Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Expected MS Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 173, corresponding to the molecular weight of this compound.

-

Key Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form an [M-H]⁺ ion (m/z 172) and the loss of the entire aldehyde group (CHO) to form a [M-CHO]⁺ ion (m/z 144). Further fragmentation of the phenylisoxazole core would also be expected.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic profile of this compound presented in this guide, while based on extrapolation from its derivatives and fundamental principles, provides a solid foundation for its characterization. The key identifying features are the downfield aldehyde proton in the ¹H NMR spectrum, the aldehyde carbonyl carbon in the ¹³C NMR spectrum, the characteristic C=O and aldehyde C-H stretches in the IR spectrum, and the molecular ion peak at m/z 173 in the mass spectrum. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently identify and assess the purity of this compound in their research and development endeavors.

References

-

Carrasco, F., et al. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Journal of Chemistry, 2024, 8891272. [Link][4]

-

Scite.ai. Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link][2]

-

Repositorio Institucional ULima. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link][3]

-

Carrasco, F., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021, 6014093. [Link][5]

Sources

The Versatile Scaffold: A Technical Guide to 3-Phenylisoxazole-5-carbaldehyde in Medicinal Chemistry

Introduction: The Isoxazole Core and Its Significance in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The inherent polarity and hydrogen bonding capabilities of the isoxazole moiety contribute to its favorable interactions with biological targets. This guide delves into the specific potential of a key derivative, 3-Phenylisoxazole-5-carbaldehyde, as a versatile starting material for the development of a diverse array of bioactive compounds. We will explore its synthesis, derivatization strategies, and the pharmacological applications of the resulting molecules, providing a comprehensive resource for researchers and drug development professionals.

Core Synthesis: Crafting the this compound Building Block

The strategic placement of a phenyl group at the 3-position and a carbaldehyde at the 5-position of the isoxazole ring provides a molecule with both a lipophilic domain and a reactive handle for further chemical modifications. The synthesis of this key intermediate can be approached through several established methodologies in heterocyclic chemistry. Two prominent and reliable routes are the 1,3-dipolar cycloaddition and the Vilsmeier-Haack formylation.

Methodology 1: 1,3-Dipolar Cycloaddition Approach

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and regioselective method for the construction of the isoxazole ring.[1] For the synthesis of this compound, this involves the in situ generation of benzonitrile oxide from benzaldoxime, which then reacts with a protected propargyl aldehyde equivalent.

Experimental Protocol: Synthesis of 3-Phenyl-5-(diethoxymethyl)isoxazole followed by Deprotection

-

Step 1: Generation of Benzonitrile Oxide: To a stirred solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). Triethylamine (1.2 eq) is then added dropwise at 0 °C to facilitate the elimination of HCl and generate the benzonitrile oxide in situ.

-

Step 2: Cycloaddition with Propargyl Aldehyde Diethyl Acetal: To the freshly generated benzonitrile oxide solution, propargyl aldehyde diethyl acetal (1.2 eq) is added. The reaction mixture is then heated to reflux and stirred for several hours until the cycloaddition is complete (monitored by TLC).

-

Step 3: Work-up and Purification of 3-Phenyl-5-(diethoxymethyl)isoxazole: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-phenyl-5-(diethoxymethyl)isoxazole.

-

Step 4: Acetal Deprotection to Yield this compound: The purified acetal is dissolved in a mixture of acetone and water containing a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Step 5: Final Work-up and Isolation: The reaction mixture is neutralized with a saturated sodium bicarbonate solution and the acetone is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a solid. The product can be further purified by recrystallization.

Caption: Vilsmeier-Haack Formylation Workflow.

Medicinal Chemistry Applications: Derivatization and Biological Activities

The aldehyde functionality of this compound serves as a versatile anchor point for the synthesis of a wide range of derivatives with diverse pharmacological activities. The following sections highlight key therapeutic areas where this scaffold has shown significant promise.

Antitubercular Agents: Targeting Mycolic Acid Synthesis

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. Derivatives of this compound have demonstrated potent antitubercular activity. A prominent strategy involves the condensation of the aldehyde with isoniazid to form isonicotinylhydrazone hybrids. [2] Mechanism of Action: Molecular docking studies suggest that these isoxazole-isoniazid hybrids target the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. [3]InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. [4]By inhibiting InhA, these compounds disrupt cell wall integrity, leading to bacterial cell death. The isoxazole scaffold contributes to the binding affinity and overall lipophilicity of the molecule, facilitating its transport across the mycobacterial cell membrane.

Structure-Activity Relationship (SAR) Insights:

-

The hydrazone linkage is critical for activity, likely through its interaction with the NAD⁺ cofactor binding site of InhA.

-

Substituents on the phenyl ring at the 3-position of the isoxazole can modulate the antitubercular potency. Electron-donating or halogen substituents have been shown to enhance activity.

-

The relative positioning of the phenyl and carbaldehyde groups on the isoxazole ring (i.e., 3-phenyl-5-carbaldehyde vs. 5-phenyl-3-carbaldehyde) can influence the biological activity, suggesting that the overall geometry of the molecule is important for target engagement. [5] Table 1: Antitubercular Activity of this compound Isonicotinylhydrazone Derivatives

| Compound ID | Phenyl Substituent | MIC (µM) against M. tuberculosis H37Rv |

| 1 | 2'-fluoro | 0.34 - 0.41 |

| 2 | 2'-methoxy | 0.34 - 0.41 |

| 3 | 2'-chloro | 0.34 - 0.41 |

| 4 | 3'-chloro | 0.34 - 0.41 |

| 5 | 4'-bromo | 0.34 - 0.41 |

| Isoniazid | - | 0.91 |

| Data sourced from Carrasco et al. (2021) | ||

| [5] |

Anticancer Agents: Modulating Key Signaling Pathways

The isoxazole scaffold is prevalent in a number of anticancer agents, and derivatives of this compound have been explored for their potential in oncology. These compounds can be designed to target various components of cancer cell signaling pathways.

Targeting Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer development. Isoxazole-containing compounds have been developed as HDAC inhibitors. While direct derivatives of the 5-carbaldehyde are less common in this specific application, the 3-phenylisoxazole core is a key feature. The general pharmacophore for an HDAC inhibitor consists of a zinc-binding group, a linker, and a cap group. The 3-phenylisoxazole moiety can function as a rigid and synthetically tractable linker or as part of the cap group, influencing the compound's interaction with the enzyme's active site.

Inducing Apoptosis through p53 Pathway Activation: Certain carbazole carbaldehyde derivatives have been shown to induce apoptosis in melanoma cells by reactivating the p53 tumor suppressor pathway. [6]While not a direct derivative of 3-phenylisoxazole, this provides a rationale for exploring the potential of isoxazole-based carbaldehydes to modulate similar pathways. The aldehyde group can be derivatized to introduce functionalities that interact with key proteins in the p53 signaling cascade.

Caption: Plausible p53-mediated anticancer mechanism.

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas:

-

Antimicrobial and Antifungal Agents: The isoxazole ring is a component of several approved antibacterial and antifungal drugs. Derivatives of this compound, such as semicarbazones and thiosemicarbazones, have been synthesized and evaluated for their antimicrobial properties. [7]* Anti-inflammatory Agents: The isoxazole moiety is present in the COX-2 inhibitor valdecoxib. The 3-phenylisoxazole scaffold can be elaborated to design novel anti-inflammatory agents.

-

Neuroprotective Agents: Isoxazole derivatives are being investigated for their potential to protect neuronal cells from damage, offering a potential therapeutic avenue for neurodegenerative diseases.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the aldehyde group provide a platform for the creation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the fields of antituberculosis and anticancer research, underscore the importance of this scaffold. Future research should focus on a deeper understanding of the mechanisms of action of these compounds, the optimization of their pharmacokinetic and pharmacodynamic properties, and the exploration of their potential in other therapeutic areas. The continued investigation of this compound and its derivatives holds significant promise for the discovery of next-generation therapeutic agents.

References

- Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies. (2024). Preprints.org.

- Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. (2024). Journal of Chemistry.

- Isoniazid derivatives and their anti-tubercular activity. (n.d.).

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). Molecules.

- Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis. (2021). ACS Infectious Diseases.

- Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.

- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

- (PDF) Isoniazid Hybrids As Potential Antitubercular Agents. (2022).

- Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. (1993). Proceedings of the Indian Academy of Sciences - Chemical Sciences.

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.

- 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. (2023). CDN.

- Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). Journal of Chemistry.

- Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxamides. (2012). Bioorganic & Medicinal Chemistry Letters.

- Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impactfactor.

- Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). Repositorio Institucional ULima.

- Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. (2024).

- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.

- Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. (2024). Journal of Receptor and Signal Transduction Research.

- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). Molecules.

- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023).

- 3-Phenylisoxazole-5-carboxaldehyde 97 72418-40-7. (n.d.). Sigma-Aldrich.

- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry.

- QSAR study on quinolinecarbaldehyde derivatives as potential anti-tubercular agents. (2013). Thai Journal of Pharmaceutical Sciences.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). PLOS ONE.

- 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initi

- Solved Experiment 2A : 1,3-Dipolar cycloaddition reaction -. (2020). Chegg.com.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). Scilit.

- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. (2021).

- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.

- Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2022). Cells.

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules.

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 4. Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]

- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

Introduction: The Strategic Importance of 3-Phenylisoxazole-5-carbaldehyde in Synthetic Chemistry

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Phenylisoxazole-5-carbaldehyde

The isoxazole ring system is a cornerstone pharmacophore in modern drug discovery, valued for its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bond interactions with biological targets.[1] Isoxazole derivatives are integral to a range of pharmaceuticals, from COX-2 inhibitors like valdecoxib to beta-lactamase-resistant antibiotics such as cloxacillin and flucloxacillin.[2] Within this privileged class of heterocycles, this compound stands out as a versatile and highly valuable synthetic intermediate. Its strategic importance lies in the reactive aldehyde group at the C5 position, which serves as a gateway for a multitude of chemical transformations.

This guide provides an in-depth exploration of the reactivity of this aldehyde group. We will dissect the underlying electronic principles that govern its behavior and present detailed, field-proven protocols for its key transformations. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this powerful building block in their synthetic campaigns.

Core Principles: Electronic Landscape of the Isoxazole Ring

To understand the reactivity of the C5-aldehyde, one must first appreciate the electronic nature of the parent isoxazole ring. The isoxazole moiety is a five-membered aromatic heterocycle containing two electronegative heteroatoms, oxygen and nitrogen, in a 1,2-relationship.[1] This arrangement creates a distinct electronic environment that profoundly influences the attached functional groups.

-

Electron-Withdrawing Character: The isoxazole ring is considered a π-excessive heterocycle, yet it exhibits a significant electron-withdrawing (inductive) effect.[1] The pyridine-type nitrogen atom, in particular, acts as an electron sink, polarizing the ring system. This deactivates the ring toward electrophilic substitution compared to other five-membered heterocycles like furan but, crucially, enhances the electrophilicity of substituents.

-

Activation of the C5-Aldehyde: The electron-withdrawing nature of the isoxazole ring directly impacts the C5-carbaldehyde group. The carbonyl carbon is rendered significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack than a standard benzaldehyde. This heightened reactivity is a key synthetic advantage.

-

Acidity of Ring Protons: Computational and experimental studies have shown that deprotonation of the isoxazole ring occurs most readily at the C5 position.[3] While the aldehyde group replaces this proton in our molecule of interest, this inherent acidity underscores the electron-deficient character of the C5 carbon, which supports the electrophilicity of the attached aldehyde.

The following diagram illustrates the inductive electron-withdrawing effect of the isoxazole ring, which enhances the electrophilicity (δ+) of the aldehyde carbon, making it a prime target for nucleophiles.

Caption: Electronic activation of the C5-aldehyde group.

Key Synthetic Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound allows for a wide array of high-yielding transformations. We will now detail the protocols for the most critical and synthetically useful reactions.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are paramount for extending the carbon skeleton and introducing new functional groups, forming the basis for many drug discovery efforts.

The reaction with hydrazine derivatives to form hydrazones is a robust and fundamental transformation. These products are not merely derivatives; they are often the target molecules themselves, exhibiting significant biological activities, including antitubercular properties.[4][5]

Mechanism Insight: This reaction is a classic nucleophilic addition-elimination. The nitrogen of the hydrazine (or semicarbazide) attacks the electrophilic aldehyde carbon, followed by dehydration to yield the stable C=N double bond. The reaction is typically acid-catalyzed to protonate the carbonyl oxygen, further increasing the carbon's electrophilicity.

Caption: Workflow for Hydrazone/Semicarbazone Synthesis.

Experimental Protocol: Synthesis of this compound Isonicotinylhydrazone [4][5]

This protocol is adapted from the synthesis of antitubercular agents and exemplifies a reliable method for hydrazone formation.

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 173.17 mg) in 20 mL of methanol with gentle heating.

-

Reagent Preparation: In a separate beaker, prepare a solution of isoniazid (isonicotinylhydrazide) (1.0 mmol, 137.14 mg) in a hot methanol-water mixture (24 mL, v/v 10:2).

-

Addition: Add the hot isoniazid solution dropwise to the aldehyde solution over a period of 20 minutes with continuous stirring.

-

Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold methanol (2 x 5 mL) and then with distilled water. Dry the purified product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

| Reagent | M.W. | Amount (mmol) | Volume/Mass |

| This compound | 173.17 | 1.0 | 173.17 mg |

| Isoniazid | 137.14 | 1.0 | 137.14 mg |

| Methanol | - | - | ~40 mL |

| Water | - | - | ~4 mL |

| Glacial Acetic Acid | - | Catalytic | 2-3 drops |

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[6] This reaction is widely used to synthesize electron-deficient alkenes, which are versatile intermediates for subsequent Michael additions or cycloadditions.[7][8]

Mechanism Insight: The base (e.g., piperidine) deprotonates the active methylene compound to generate a resonance-stabilized carbanion (nucleophile). This carbanion then attacks the highly electrophilic C5-aldehyde carbon. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration (elimination of water) to yield the final condensed product.

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-((3-phenylisoxazol-5-yl)methylene)malononitrile

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 mmol, 173.17 mg) and malononitrile (1.1 mmol, 72.67 mg) in 15 mL of absolute ethanol.

-

Catalyst Addition: Add piperidine (0.2 mmol, ~20 µL) as a catalyst to the stirring solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is often accompanied by the formation of a precipitate. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold ethanol to remove residual catalyst and unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 40-50 °C. The product is often of high purity, but recrystallization from ethanol or isopropanol can be performed if needed.

| Reagent | M.W. | Amount (mmol) | Volume/Mass |

| This compound | 173.17 | 1.0 | 173.17 mg |

| Malononitrile | 66.06 | 1.1 | 72.67 mg |

| Ethanol | - | - | 15 mL |

| Piperidine | 85.15 | 0.2 | ~20 µL |

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation that opens the door to a new class of derivatives, such as amides and esters, which are prevalent in medicinal chemistry.[9]

Experimental Protocol: Synthesis of 3-Phenylisoxazole-5-carboxylic acid

A mild oxidizing agent like potassium permanganate in a basic solution is effective for this transformation.

-

Setup: Suspend this compound (1.0 mmol, 173.17 mg) in a mixture of 10 mL of acetone and 5 mL of water in a 100 mL flask.

-

Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄) (1.2 mmol, 189.6 mg) in 10 mL of water.

-

Oxidation: Cool the aldehyde suspension in an ice bath. Add the KMnO₄ solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 8-12 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Quenching: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and only the brown MnO₂ precipitate remains.

-

Workup: Filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with water.

-

Isolation: Transfer the filtrate to a separatory funnel and acidify with 2M HCl until the pH is ~2. The carboxylic acid product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be used for further purification.

Reduction to Alcohol

Reduction of the aldehyde to the corresponding primary alcohol, (3-phenylisoxazol-5-yl)methanol, provides a useful building block with a nucleophilic hydroxyl group, enabling further derivatization through etherification or esterification.

Experimental Protocol: Synthesis of (3-Phenylisoxazol-5-yl)methanol

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

-

Setup: Dissolve this compound (1.0 mmol, 173.17 mg) in 15 mL of methanol in a 50 mL round-bottom flask.

-

Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg) portion-wise over 15 minutes, controlling any effervescence.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.

-

Workup: Remove the methanol under reduced pressure. Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Synthesis of the Starting Material: A Note on [3+2] Cycloaddition

The primary route for constructing the 3-phenylisoxazole core is through a [3+2] cycloaddition reaction.[10][11] A common strategy involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne. This provides a reliable and modular approach to the core structure.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is more than a simple heterocyclic aldehyde; it is a synthetically enabling scaffold. The electron-withdrawing nature of the isoxazole ring activates the C5-aldehyde, making it a reliable and versatile handle for constructing diverse molecular architectures. The protocols detailed in this guide for condensation, oxidation, and reduction reactions provide a robust toolkit for researchers in medicinal chemistry and materials science. By understanding the core electronic principles and mastering these key transformations, scientists can effectively harness the power of this intermediate to accelerate the discovery and development of novel chemical entities.

References

-

Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. [Link]

-

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. ResearchGate. (2021-10-31). [Link]

-

Isoxazole. Wikipedia. [Link]

-

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Repositorio Institucional ULima. [Link]

-

Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository. [Link]

-

Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. (2020-05-10). [Link]

-

Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization. ResearchGate. (2025-08-10). [Link]

-

Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. National Institutes of Health (NIH). [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

-

Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Damascus University Journal for Basic Sciences. [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health (NIH). [Link]

-

One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. RSC Publishing. [Link]

-

Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. National Institutes of Health (NIH). [Link]

-

Synthesis of Novel Conjugated using Knoevenagel condensation for Q. Chemistry Research Journal. [Link]

-

Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. [Link]

Sources

- 1. Isoxazole_Chemicalbook [chemicalbook.com]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on Isoxazole Ring Formation Mechanisms

<-3a--22_in-depth_technical_guide_on_isoxazole_ring_formation_mechanisms_22_>

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry and drug development.[1][2][3][4][5] Its remarkable versatility and ability to modulate the physicochemical properties of molecules have led to its incorporation into a wide array of pharmacologically active compounds, including anti-inflammatory agents like parecoxib, antibiotics such as sulfamethoxazole, and antirheumatic drugs like leflunomide.[3][4] The stability conferred by its aromatic character, combined with its capacity for diverse substitution patterns, makes the isoxazole moiety a critical building block for modern synthetic chemists.[6][7]

This guide provides a comprehensive technical overview of the core synthetic strategies for constructing the isoxazole ring. We will delve into the mechanistic underpinnings of the most prevalent and robust formation pathways, offering field-proven insights into experimental design and optimization. The focus will be on not just the "how" but the "why" of these transformations, empowering researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Strategy I: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most powerful and widely utilized method for isoxazole synthesis.[2][8][9][10][11] This approach offers a direct and often highly regioselective route to substituted isoxazoles.[10][12]

Mechanism & Causality

The reaction proceeds via a concerted, pericyclic mechanism where the terminal atoms of the nitrile oxide simultaneously form new sigma bonds with the π-system of the alkyne.[10] The regiochemical outcome—determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—is governed by Frontier Molecular Orbital (FMO) theory. Typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many common substrates, the dominant interaction is between the nitrile oxide LUMO and the alkyne HOMO, leading to the 3,5-disubstituted regioisomer.[13]

A critical aspect of this strategy is the generation of the nitrile oxide, which is often unstable and prone to dimerization.[12] Therefore, in situ generation is the universally preferred method. The two primary precursors for nitrile oxides are:

-

Aldoximes: Oxidation of aldoximes using a mild oxidant is a common and effective method. A variety of oxidants can be employed, including N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents.[8][9][12] The choice of oxidant is crucial; it must be reactive enough to convert the oxime to the nitrile oxide but not so harsh that it degrades the starting materials or the product.

-

Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides (generated from oximes and a chlorinating agent like NCS) with a non-nucleophilic base such as triethylamine also provides a clean entry to nitrile oxides.

The use of copper(I) catalysts has become a significant advancement, promoting high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes and minimizing side reactions.[12][14]

Visualizing the 1,3-Dipolar Cycloaddition Pathway

Caption: Mechanism of Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.